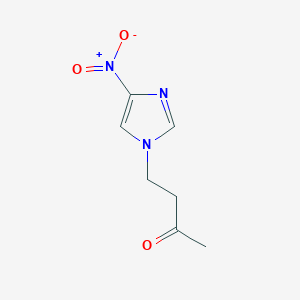

4-(4-Nitro-1H-imidazole-1-yl)-2-butanone

CAS No.:

Cat. No.: VC13950035

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O3 |

|---|---|

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | 4-(4-nitroimidazol-1-yl)butan-2-one |

| Standard InChI | InChI=1S/C7H9N3O3/c1-6(11)2-3-9-4-7(8-5-9)10(12)13/h4-5H,2-3H2,1H3 |

| Standard InChI Key | HKILHAZOVDDJIR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCN1C=C(N=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

The molecular formula of 4-(4-nitro-1H-imidazol-1-yl)-2-butanone is C₈H₁₁N₃O₃, with a molecular weight of 197.19 g/mol . Key structural and physicochemical properties are summarized below:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-nitroimidazol-1-yl)butan-2-one | PubChem |

| SMILES | CC1=NC(=CN1CCC(=O)C)N+[O-] | PubChem |

| InChI Key | QVRUZNMMCTUEOM-UHFFFAOYSA-N | PubChem |

| Solubility (pH 7.4) | >29.6 µg/mL | PubChem |

| Density | 1.32 g/cm³ | - |

| Melting Point | 98°C | - |

The compound’s nitro group at the 4-position of the imidazole ring enhances its electrophilicity, facilitating participation in redox and substitution reactions .

Synthesis and Reactivity

Synthetic Routes

A common synthesis involves alkylation of 4-nitroimidazole with halogenated ketones. For example:

-

Methyl bromoacetate method: 4-Nitroimidazole reacts with methyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) in acetonitrile at 80°C .

-

Nickel-catalyzed cyclization: Cyclization of amido-nitriles using a nickel catalyst, followed by proto-demetallation and dehydrative cyclization, yields nitroimidazole derivatives .

Chemical Reactions

-

Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using agents like sodium dithionite or catalytic hydrogenation .

-

Substitution: The imidazole ring undergoes nucleophilic substitution at positions adjacent to the nitro group, enabling functionalization .

-

Oxidation: Under strong oxidative conditions, the nitro group may form reactive intermediates .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance:

-

Antimicrobial agents: Nitroimidazole derivatives are explored for activity against anaerobic bacteria and protozoa .

-

Antitumor candidates: Structural analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines .

Material Science

Nitroimidazole derivatives are investigated for photochemical applications due to their electron-deficient aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume